molecular formula C11H14ClN3S B1477688 6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine CAS No. 2098027-19-9

6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine

Cat. No. B1477688
CAS RN: 2098027-19-9
M. Wt: 255.77 g/mol
InChI Key: FGXYVWXADFUTBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidinamines, like ‘6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine’, are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their antiproliferative activity against various human cancer cell lines, including liver, colon, lung, and breast cancer. The compound could potentially be explored for similar applications due to its structural similarity to other active pyrimidine derivatives .

Antimicrobial Activity

Research has shown that pyrimidine derivatives possess significant antimicrobial properties. This suggests that the compound could be used in the development of new antimicrobial agents .

Anti-inflammatory and Antioxidant Activity

Pyrimidine derivatives are also known for their anti-inflammatory and antioxidant activities. These properties make them candidates for treating inflammatory diseases and managing oxidative stress .

Corrosion Inhibition

In the field of industrial applications, pyrimidine derivatives have been identified as potential corrosion inhibitors for steel in acidic environments, which is crucial for extending the lifespan of metal structures and components .

Diuretic Agents

Some pyrimidine derivatives have been applied as diuretic agents. The compound being analyzed could be investigated for its diuretic potential, contributing to the treatment of conditions like hypertension .

Anticoagulant Properties

The pyrimidine scaffold has been associated with anticoagulant properties, indicating a possible application in preventing blood clots .

Antitubercular Agents

Given their role in combating tuberculosis, pyrimidine derivatives could be valuable in the ongoing fight against this infectious disease .

Anti-HIV Activity

Lastly, some pyrimidine derivatives have shown promise as anti-HIV agents, which could make them important tools in the treatment of HIV/AIDS .

properties

IUPAC Name

6-chloro-N-cyclopropyl-N-(thiolan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c12-10-5-11(14-7-13-10)15(8-1-2-8)9-3-4-16-6-9/h5,7-9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXYVWXADFUTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine
Reactant of Route 2
6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine
Reactant of Route 3
6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine
Reactant of Route 4
6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine
Reactant of Route 5
6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine
Reactant of Route 6
6-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine

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